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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing AMG 837 sodium salt, a potent
and selective GPR40/FFAR1 agonist, in MIN6 pancreatic beta-cells. The following sections
detail the mechanism of action, experimental protocols for key assays, and expected
outcomes, facilitating research into GPR40-mediated insulin secretion and its potential
therapeutic applications in type 2 diabetes.

Introduction

AMG 837 is an orally active and partial agonist of the G protein-coupled receptor 40 (GPR40),
also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPRA4O0 is highly expressed in
pancreatic 3-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[2][3]
Upon binding of an agonist like AMG 837, GPR40 activates a signaling cascade that
potentiates the release of insulin in a glucose-dependent manner.[4][5] This glucose
dependency makes GPR40 an attractive therapeutic target for type 2 diabetes, as it may
minimize the risk of hypoglycemia associated with other insulin secretagogues. MING cells, a
mouse pancreatic beta-cell line, endogenously express GPR40 and are a widely used model
system to study insulin secretion.

Mechanism of Action

AMG 837 potentiates glucose-stimulated insulin secretion through the activation of the Gq
signaling pathway.
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Quantitative Data Summary

The following tables summarize the key quantitative parameters for AMG 837 sodium salt

from published literature.

Table 1: In Vitro Efficacy of AMG 837

Species/Cell
Parameter . Assay Value Reference
Line
Human GPR40
EC50 ) Ca2+ Flux 13.5nM
(in CHO cells)
Mouse GPR40
EC50 ] Ca2+ Flux 22.6 nM
(in CHO cells)
Rat GPR40 (in
EC50 Ca2+ Flux 31.7 nM
CHO cells)
EC50 Mouse Islets Insulin Secretion 142 + 20 nM
[BHJAMG 837
pIC50 Human FFAR1 8.13

Binding

Table 2: Recommended Concentration Ranges for In Vitro Assays
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AMG 837

. . Glucose
Assay Cell Line Concentration .
Concentration
Range
Glucose-Stimulated Basal (e.g., 2.8 mM)
Insulin Secretion MING 1nM-10 uM and Stimulatory (e.qg.,
(GSIS) 16.7 mM)
] Dependent on
Intracellular Calcium ) )
Fi MING 10nM -1 uM experimental design
ux
(e.g., 5.6 mM)
o Standard culture
Cell Viability (e.g., )
MING 1puM-50 uM medium glucose (e.g.,

MTT/XTT Assay)

25 mM)

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in

MING Cells

This protocol details the procedure to measure the effect of AMG 837 on insulin secretion from

MING cells in response to varying glucose concentrations.
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1. Seed MING cells in a
24-well plate

@e to 80% co@

3. Pre-incubate in Krebs-Ringer
Bicarbonate Buffer (KRBH) with
low glucose (2.8 mM) for 2 hours

4. Incubate with KRBH containing:
- Low Glucose (2.8 mM) + AMG 837
- High Glucose (16.7 mM) + AMG 837
for 1-2 hours

5. Collect supernatant

7. Quantify insulin in
supernatant using ELISA

6. Lyse cells to measure
total protein/DNA content

8. Normalize insulin secretion
to total protein/DNA
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Materials:
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e MING cells
o 24-well tissue culture plates

o Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NacCl, 5 mM KCI, 24 mM NaHCOs, 1 mM
CaClz, 1 mM MgClz, 10 mM HEPES, and 0.1% (w/v) BSA, pH 7.4. Prepare two versions:
one with 2.8 mM glucose (low glucose) and one with 16.7 mM glucose (high glucose).

e AMG 837 sodium salt stock solution (e.g., 10 mM in DMSO)
e Insulin ELISA kit

o Cell lysis buffer (e.g., RIPA buffer)

o BCA protein assay kit or similar for normalization

Procedure:

o Cell Seeding: Seed MING cells in a 24-well plate at a density that will result in approximately
80% confluency at the time of the assay.

e Pre-incubation:
o Gently wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).

o Pre-incubate the cells in 500 pL of KRBH containing 2.8 mM glucose for 2 hours at 37°C
in a 5% CO:2 incubator.

e Treatment:
o Carefully aspirate the pre-incubation buffer.
o Add 500 pL of the appropriate treatment solution to each well. This will include:
» Low glucose (2.8 mM) KRBH with vehicle (e.g., 0.1% DMSO)

» Low glucose (2.8 mM) KRBH with various concentrations of AMG 837 (e.g., 1 nM to 10
HM)
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» High glucose (16.7 mM) KRBH with vehicle

» High glucose (16.7 mM) KRBH with various concentrations of AMG 837
o Incubate for 1-2 hours at 37°C in a 5% COz2 incubator.

o Sample Collection:

o Collect the supernatant from each well and store at -20°C for insulin measurement.
e Normalization:

o Wash the cells with DPBS.

o Lyse the cells in each well with a suitable lysis buffer.

o Determine the total protein or DNA content of each well for normalization of insulin
secretion data.

e Insulin Quantification:

o Measure the insulin concentration in the collected supernatants using an insulin ELISA kit
according to the manufacturer's instructions.

Intracellular Calcium Flux Assay in MING6 Cells

This protocol describes how to measure changes in intracellular calcium concentration in MING
cells upon stimulation with AMG 837.
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1. Seed MING cells in a
96-well black, clear-bottom plate

3. Load cells with a calcium-sensitive
dye (e.g., Fura-2 AM or Fluo-4 AM)
in KRBH for 30-60 minutes

4. Wash cells to remove
excess dye

5. Measure baseline fluorescence in a
plate reader with an injection system

6. Inject AMG 837 (and controls)
and continuously measure
fluorescence changes

7. Analyze the fluorescence data to
determine changes in intracellular [Ca?*]
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Materials:

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b10862298?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e MING cells
e 96-well black, clear-bottom tissue culture plates

o KRBH buffer (as described in the GSIS protocol, with a moderate glucose concentration,
e.g., 5.6 mM, is often used)

o Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

e Pluronic F-127

e AMG 837 sodium salt stock solution

o Afluorescence plate reader with an automated injection system capable of kinetic reads.
Procedure:

o Cell Seeding: Seed MING cells in a 96-well black, clear-bottom plate to achieve 80-90%
confluency on the day of the assay.

e Dye Loading:

o Prepare the dye loading solution by dissolving the calcium-sensitive dye (e.g., 2-5 uM
Fura-2 AM or Fluo-4 AM) in KRBH. The addition of Pluronic F-127 (e.g., 0.02%) can aid in
dye solubilization.

o Aspirate the culture medium and wash the cells once with KRBH.

o Add 100 pL of the dye loading solution to each well and incubate for 30-60 minutes at
37°C, protected from light.

e Washing:

o Aspirate the dye loading solution and wash the cells twice with 100 uL of KRBH to remove
any extracellular dye.

o After the final wash, add 100 pL of KRBH to each well.
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e Measurement:
o Place the plate in a fluorescence plate reader pre-warmed to 37°C.
o Measure the baseline fluorescence for a short period (e.g., 1-2 minutes).

o Use the automated injection system to add AMG 837 (at various concentrations) or control
solutions to the wells.

o Continue to measure the fluorescence kinetically for several minutes to capture the
change in intracellular calcium concentration.

o Data Analysis:

o The change in fluorescence intensity over time reflects the change in intracellular calcium
concentration. Analyze the data by calculating the peak fluorescence response or the area
under the curve.

Cell Viability Assay

It is important to assess whether the observed effects of AMG 837 are due to its specific
agonistic activity or a result of cytotoxicity. A standard cell viability assay, such as the MTT or
XTT assay, can be used.

Materials:

e MING cells

e 96-well tissue culture plates

o Complete culture medium

* AMG 837 sodium salt stock solution

e MTT or XTT assay kit

» Plate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:
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o Cell Seeding: Seed MING cells in a 96-well plate at a suitable density for a 24-48 hour
incubation period.

e Treatment:
o Allow the cells to adhere overnight.

o Replace the medium with fresh culture medium containing various concentrations of AMG
837 (e.g., 1 uM to 50 uM) or vehicle control.

o Incubate for 24 to 48 hours.
e Assay:

o Perform the MTT or XTT assay according to the manufacturer's protocol. This typically
involves adding the reagent to the wells, incubating for a specified time, and then
measuring the absorbance.

o Data Analysis:
o Calculate the cell viability as a percentage of the vehicle-treated control.

Troubleshooting

e High basal insulin secretion: Ensure MING cells are not overgrown and that the pre-
incubation step in low glucose is sufficient to bring insulin secretion to a basal level.

e Low signal in calcium assay: Check the efficiency of dye loading and ensure the plate reader
settings are optimal for the specific dye used.

 Inconsistent results: Maintain consistent cell passage numbers and confluency between
experiments, as the responsiveness of MING cells can vary.

By following these detailed protocols and considering the provided quantitative data,
researchers can effectively utilize AMG 837 sodium salt to investigate the role of GPR40 in
MING cells and its potential as a therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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